molecular formula C13H10ClN3OS2 B2879088 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339023-27-7

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B2879088
CAS No.: 339023-27-7
M. Wt: 323.81
InChI Key: IOEHOWOPQGDGHQ-VIZOYTHASA-N
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Description

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a synthetic chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound is built around an imidazo[2,1-b][1,3]thiazole core, a fused bicyclic heterocycle system recognized for its versatile and remarkable biological profile . The structure is further functionalized with a (4-chlorobenzyl)sulfanyl group at the 6-position and an oxime moiety at the 5-carbaldehyde position, offering researchers a multifunctional scaffold for chemical derivatization and structure-activity relationship (SAR) studies. The imidazo[2,1-b][1,3]thiazole scaffold is a privileged structure in pharmaceutical development. Derivatives of this and related fused heterocyclic systems, such as imidazo[2,1-b][1,3,4]thiadiazole, have been reported to exhibit a broad spectrum of pharmacological activities in preclinical research, including antitumor, anticancer, antifungal, anti-inflammatory, antimicrobial, and antibacterial effects . Furthermore, the standalone thiazole ring is a cornerstone moiety in numerous approved drugs and bioactive agents, underlining its fundamental role in interacting with biological targets . The specific structural features of this compound—including the thioether linkage and the oxime group—make it a valuable intermediate for researchers working in areas such as target identification, hit-to-lead optimization, and the development of novel therapeutic agents for a range of pathological conditions. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements in the applications of imidazothiazole derivatives.

Properties

IUPAC Name

(NE)-N-[[6-[(4-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS2/c14-10-3-1-9(2-4-10)8-20-12-11(7-15-18)17-5-6-19-13(17)16-12/h1-7,18H,8H2/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEHOWOPQGDGHQ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=C(N3C=CSC3=N2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

  • Thiazole Formation: : The initial step involves the cyclization of a suitable precursor, such as a 2-aminothiazole derivative, under acidic or basic conditions.

  • Imidazole Ring Formation: : The imidazole ring is introduced through a condensation reaction involving a 1,2-diamine and a suitable carbonyl compound.

  • Chlorobenzyl Group Introduction: : The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol-containing intermediate.

  • Oxime Formation: : The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine under acidic or neutral conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like sodium thiolate (NaSCH3) and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new treatments for various diseases, including infections and inflammatory conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as a catalyst or an intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s structure differs from analogs in two critical regions:

Sulfanyl Substituent: The [(4-chlorobenzyl)sulfanyl] group replaces the O-(3,4-dichlorobenzyl)oxime moiety found in CITCO.

Oxime Group: Unlike CITCO, which has a benzylated oxime (O-(3,4-dichlorobenzyl)oxime), this compound retains a free oxime (-NOH), which may influence solubility and hydrogen-bonding capacity .

Table 1: Structural Comparison of Selected Imidazothiazole Derivatives
Compound Name Substituent at 6-Position Oxime Group Modification Molecular Weight (g/mol) CAS Number
CITCO 4-Chlorophenyl O-(3,4-Dichlorobenzyl)oxime 436.74 338404-52-7
Target Compound (4-Chlorobenzyl)sulfanyl Free oxime (-NOH) ~326.3* 339023-13-1†
6-[(4-Methoxyphenyl)sulfanyl] analog (4-Methoxyphenyl)sulfanyl Free oxime (-NOH) 320.38 320417-44-5
SKF-86002 4-Fluorophenyl None (aldehyde form) 297.35 72873-74-6

*Estimated based on aldehyde precursor (C₁₂H₇ClN₂OS₂) + NH₂O.

CITCO (Benchmark Compound)
  • CAR Agonism: CITCO selectively activates human CAR, inducing nuclear translocation and regulating xenobiotic-metabolizing enzymes (e.g., CYP2B6, CYP3A4) .
  • Anticancer Effects: Inhibits brain tumor stem cell (BTSC) growth in vitro and in xenograft models .
  • CYP Induction : Upregulates CYP2B6 (2.19-fold) and CYP3A4 (1.67-fold) in human hepatocytes .
Target Compound and Structural Analogs
  • However, the sulfanyl group’s electron-withdrawing effects could lower affinity .
  • Analog Data: 6-[(4-Methoxyphenyl)sulfanyl] analog: The methoxy group’s electron-donating properties may improve solubility but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility :
    • CITCO’s O-(3,4-dichlorobenzyl)oxime increases hydrophobicity (LogP ~4.5), whereas the target compound’s free oxime and sulfanyl group may lower LogP (~3.8), enhancing aqueous solubility .
  • This contrasts with CITCO’s benzylated oxime, which is metabolically stable in hepatic assays .

Biological Activity

6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on various studies.

  • Molecular Formula : C₁₃H₁₀ClN₃OS₂
  • Molecular Weight : 323.821 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • LogP : 5.24

Biological Activity Overview

The imidazo[2,1-b][1,3]thiazole scaffold has been associated with various biological activities, including:

  • Antitumor Activity : Notably, compounds containing this scaffold have shown promising results against several cancer cell lines.
  • Cytotoxicity : Studies have demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant cytotoxic effects, primarily through the induction of apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound and its derivatives possess potent anticancer activity. For instance:

CompoundCell LineIC₅₀ (µM)Mechanism
4iA549 (Lung)1.61 ± 1.92Induces apoptosis without cell cycle arrest
5iMCF7 (Breast)1.98 ± 1.22Induces apoptosis

These findings suggest that the compound's efficacy may be linked to its ability to trigger apoptotic pathways in cancer cells while sparing normal cells from cytotoxic effects .

The mechanism by which this compound exerts its effects involves several key processes:

  • Apoptosis Induction : The compound has been shown to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death .
  • Cell Cycle Regulation : Although it induces apoptosis, it does not significantly arrest the cell cycle, allowing for a targeted approach to cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-b][1,3]thiazole derivatives can be influenced by structural modifications:

  • Chlorobenzyl Substitution : The presence of the chlorobenzyl group enhances lipophilicity and improves cellular uptake.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly affect cytotoxicity and selectivity towards cancer cell lines.

Research has shown that electron-withdrawing groups like chlorine at specific positions on the phenyl ring are essential for enhancing anticancer activity .

Case Studies

Several studies have explored the efficacy of related compounds:

  • Study on Cytotoxicity : A series of compounds related to imidazo[2,1-b][1,3]thiazoles were tested against various human cancer cell lines. The most potent derivatives showed IC₅₀ values in the low micromolar range and were effective in inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Further investigations into the mechanism revealed that certain derivatives could inhibit specific kinases involved in cancer progression, suggesting a multifaceted approach to their anticancer properties .

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